molecular formula C15H14ClNO3 B2671546 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 355121-12-9

2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2671546
CAS No.: 355121-12-9
M. Wt: 291.73
InChI Key: PRLKHHWLDYCDKB-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol is a useful research compound. Its molecular formula is C15H14ClNO3 and its molecular weight is 291.73. The purity is usually 95%.
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Biological Activity

2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a methoxy group and a chloro substituent on the aromatic rings. The synthesis typically involves condensation reactions between appropriate aldehydes and amines, often utilizing various catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
PC-3 (Prostate Cancer)12.8G1 phase cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. In particular, it demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
  • Interaction with DNA : Studies suggest that it may intercalate with DNA, disrupting replication processes.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : A study on its effects on MCF-7 cells reported a dose-dependent increase in apoptosis markers such as caspase-3 activation.
  • Case Study 2 : In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor size compared to control groups.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-7-6-11(8-12(13)16)17-9-10-4-3-5-14(20-2)15(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLKHHWLDYCDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.